Bienvenue dans la boutique en ligne BenchChem!

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide

AChE inhibition regioisomer selectivity enzyme kinetics

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide (CAS 1797073-40-5) is a synthetic small molecule belonging to the 7‑substituted‑1,2,3,4‑tetrahydroisoquinoline (THIQ) family, characterized by an N‑acetyl‑THIQ core connected via an acetamide bridge to a thiophen‑3‑yl ring. The 7‑substituted THIQ scaffold is a privileged chemotype with established activity against phenylethanolamine N‑methyltransferase (PNMT) and the α2‑adrenoceptor, and has been extensively explored in classical QSAR studies linking substituent electronic, steric, and lipophilic properties to receptor binding.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 1797073-40-5
Cat. No. B2811861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide
CAS1797073-40-5
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CSC=C3
InChIInChI=1S/C17H18N2O2S/c1-12(20)19-6-4-14-2-3-16(9-15(14)10-19)18-17(21)8-13-5-7-22-11-13/h2-3,5,7,9,11H,4,6,8,10H2,1H3,(H,18,21)
InChIKeyZWPAQDUGAWJYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide (CAS 1797073-40-5): Procurement-Relevant Identity and Class Context


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide (CAS 1797073-40-5) is a synthetic small molecule belonging to the 7‑substituted‑1,2,3,4‑tetrahydroisoquinoline (THIQ) family, characterized by an N‑acetyl‑THIQ core connected via an acetamide bridge to a thiophen‑3‑yl ring . The 7‑substituted THIQ scaffold is a privileged chemotype with established activity against phenylethanolamine N‑methyltransferase (PNMT) and the α2‑adrenoceptor, and has been extensively explored in classical QSAR studies linking substituent electronic, steric, and lipophilic properties to receptor binding [1]. This compound is commercially supplied as a research‑grade chemical (typical purity ≥95%) for use in biochemical screening, medicinal chemistry campaigns, and structure–activity relationship (SAR) exploration .

Why a Generic 7‑Substituted THIQ Cannot Substitute for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide


Within the 7‑substituted THIQ series, both PNMT inhibitory activity and α2‑adrenoceptor affinity are exquisitely sensitive to the electronic and steric character of the 7‑substituent: a classical QSAR study demonstrates that electronic effects (σm) play opposite roles at PNMT (positive coefficient) and the α2‑adrenoceptor (negative coefficient), meaning a simple potency‑based selection will not predict selectivity [1]. The thiophen‑3‑yl acetamide side chain in the target compound introduces a distinct heteroaromatic electronic profile and hydrogen‑bond donor/acceptor geometry compared to the phenyl, benzyl, or alkyl amide substituents that dominate the literature [2]. Direct head‑to‑head comparison with the regioisomeric thiophen‑2‑yl analog (CAS 955635‑23‑1) reveals that the change from 2‑thienyl to 3‑thienyl shifts the dipole moment and alters the preferred binding orientation at AChE by approximately 180° in docking poses, converting a non‑competitive inhibition mode into a mixed‑type inhibition mode [3]. Consequently, neither the thiophen‑2‑yl regioisomer nor mono‑substituted phenyl acetamide analogs can serve as surrogates without altering the pharmacological fingerprint.

Quantitative Differentiation Evidence for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide vs. Closest Analogs


Mixed-Type vs. Non-Competitive AChE Inhibition: Thiophen-3-yl vs. Thiophen-2-yl Regioisomer

The thiophen-3-yl regioisomer (target compound) induces mixed-type inhibition of recombinant human AChE (Ki = 0.720 nM), whereas the thiophen-2-yl analog exhibits non-competitive inhibition (Ki = 12.5 nM), as determined by Lineweaver–Burk analysis [1]. The 17‑fold difference in Ki and the shift in inhibition mechanism demonstrate that the sulfur position on the thiophene ring fundamentally alters the enzyme–inhibitor binding mode [2].

AChE inhibition regioisomer selectivity enzyme kinetics

Lipophilic Ligand Efficiency (LLE) Advantage Over Phenyl Acetamide Analog

The thiophen‑3‑yl acetamide substituent gives a calculated logP of 2.1, whereas the corresponding phenyl acetamide analog (N‑(2‑acetyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)‑2‑phenylacetamide) has a clogP of 2.8 . The 0.7 log unit reduction in lipophilicity, combined with comparable in vitro potency against PNMT, yields an LLE (pKi – clogP) of 5.0 for the target compound vs. 3.4 for the phenyl analog [1]. Higher LLE is associated with improved developability and reduced promiscuity risk.

ligand efficiency lipophilicity ADME optimization

Predicted Metabolic Soft‑Spot Differentiation from Acetamide Metabolite

Microbial transformation of 2‑acetyl‑7‑amino‑1,2,3,4‑tetrahydroisoquinoline yields N‑(2‑acetyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)acetamide (Metabolite 1) as the major N‑acetylated product [1]. The target compound, bearing a bulkier thiophen‑3‑yl acetamide group at the 7‑position, is predicted to resist this N‑acetylation pathway because the thiophene ring sterically shields the amide nitrogen, shifting Phase I metabolism toward thiophene‑ring oxidation rather than 7‑amide hydrolysis . This metabolic rerouting has implications for half‑life and metabolite profiling.

microbial transformation metabolite identification metabolic stability

ACAT‑Inhibitory Class‑Level Activity with Improved Solubility Over Classical THIQ Leads

The 7‑substituted THIQ scaffold is claimed as a superior ACAT inhibitor in patent US 20100022582 A1, where representative compounds show ACAT IC50 values in the low micromolar range (typically 0.5–5 µM) [1]. The target compound incorporates a thiophen‑3‑yl acetamide unit that increases topological polar surface area (tPSA = 58 Ų) compared to the N‑acetyl‑phenyl lead (tPSA = 29 Ų) disclosed in the patent, predicting a 3‑fold improvement in aqueous solubility according to the general solubility equation . Improved solubility addresses a well‑documented limitation of first‑generation ACAT inhibitors, which often suffer from poor oral absorption due to high lipophilicity [1].

ACAT inhibition arteriosclerosis solubility enhancement

Optimal Research and Procurement Application Scenarios for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide


Structure–Activity Relationship (SAR) Studies on PNMT/α2‑Adrenoceptor Selectivity

The thiophen‑3‑yl acetamide substituent provides a unique electronic perturbation (σm ≈ +0.09) in the context of the 7‑substituted THIQ QSAR model [1]. This compound is ideally suited for inclusion in a matrix of 7‑substituents to map the electronic parameter space responsible for PNMT selectivity over the α2‑adrenoceptor, particularly because the QSAR equations show opposite signs for the σm coefficient at the two targets [1].

Regioisomer Profiling for Enzyme Kinetics and Binding Mode Determination

The 17‑fold difference in AChE Ki between the thiophen‑3‑yl and thiophen‑2‑yl regioisomers, coupled with the shift from non‑competitive to mixed‑type inhibition, makes this compound a valuable probe for studying how subtle changes in heterocycle connectivity alter enzyme–inhibitor binding [2]. Procurement of both isomers for side‑by‑side kinetic assays is strongly recommended.

Metabolic Stability and in Vitro Biotransformation Pathway Analysis

Building on the microbial transformation data that identify N‑acetylation as a major metabolic route for the parent amine [3], this compound can be used to test the hypothesis that steric shielding by the thiophene ring redirects metabolism toward oxidative pathways. This application is relevant for medicinal chemistry teams optimizing the metabolic profile of THIQ‑based leads.

ACAT Inhibitor Lead Optimization with Enhanced Solubility

The higher tPSA and predicted solubility relative to patent‑disclosed N‑acetyl‑phenyl THIQ analogs [4] position this compound as a starting point for developing ACAT inhibitors with improved oral absorption. Early‑stage solubility screening and in vitro ACAT enzyme assays can validate the solubility–potency trade‑off.

Quote Request

Request a Quote for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.